molecular formula C10H8ClNO B12366263 7-chloro-8-methyl-4aH-quinolin-2-one

7-chloro-8-methyl-4aH-quinolin-2-one

Cat. No.: B12366263
M. Wt: 193.63 g/mol
InChI Key: OZQBGVZWUJRVSM-UHFFFAOYSA-N
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Description

7-chloro-8-methyl-4aH-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals. The presence of a chlorine atom at the 7th position and a methyl group at the 8th position in the quinolinone ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-8-methyl-4aH-quinolin-2-one can be achieved through several methods. One common method involves the chlorination of 4-hydroxy-8-methylquinolin-2-one using a mixture of phosphoryl chloride and phosphorus pentachloride. This reaction yields 2,4-dichloro-8-methylquinoline, which upon acid hydrolysis furnishes this compound .

Another method involves the direct carbonylation of o-alkenylanilines using carbon monoxide, with copper(II) acetate and palladium(II) acetate as catalysts. This method is practical and efficient, providing high yields under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and hydrolysis reactions. The use of continuous flow reactors and automated systems ensures consistent product quality and high throughput. The choice of reagents and catalysts is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-chloro-8-methyl-4aH-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-chloro-8-methyl-4aH-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and methyl groups enhance its binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-8-methyl-4aH-quinolin-2-one is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical reactivity and biological activity. These substituents enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

7-chloro-8-methyl-4aH-quinolin-2-one

InChI

InChI=1S/C10H8ClNO/c1-6-8(11)4-2-7-3-5-9(13)12-10(6)7/h2-5,7H,1H3

InChI Key

OZQBGVZWUJRVSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2C1=NC(=O)C=C2)Cl

Origin of Product

United States

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